8-(4-chloro-2-methylphenoxy)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
- The compound’s systematic name is 8-(4-chloro-2-methylphenoxy)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
- It belongs to the class of pyrazolopyrimidine derivatives .
- The structure consists of a purine core with additional substituents.
- Its chemical formula is C₁₉H₁₆ClFN₆O₃ .
- The compound’s molecular weight is approximately 426.82 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of a pyrazole derivative with a chlorinated phenoxy compound.
Reaction Conditions: Specific conditions may vary, but typical methods involve heating and refluxing the reactants in appropriate solvents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify all possible products.
Scientific Research Applications
Biology: It might serve as a scaffold for designing bioactive molecules due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential drug candidates.
Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
Molecular Targets: These could include enzymes, receptors, or cellular pathways.
Pathways Involved: Further research is necessary to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents makes it distinct.
Similar Compounds: While I don’t have a comprehensive list, related compounds might include other pyrazolopyrimidines or purine derivatives.
Properties
Molecular Formula |
C21H18ClFN4O3 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
8-(4-chloro-2-methylphenoxy)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18ClFN4O3/c1-12-10-14(22)6-9-16(12)30-20-24-18-17(19(28)26(3)21(29)25(18)2)27(20)11-13-4-7-15(23)8-5-13/h4-10H,11H2,1-3H3 |
InChI Key |
JBFMILHDRRGVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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